4-(3-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Description
4-(3-Fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a heterocyclic compound featuring a fused thiophene-thiazepinone core with a 3-fluorobenzyl substituent at the 4-position. The thiazepinone ring system (a seven-membered ring containing nitrogen and sulfur) and the thiophene moiety contribute to its unique electronic and steric properties. Fluorination at the benzyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmacological exploration, particularly in central nervous system (CNS) or antimicrobial targets .
Properties
IUPAC Name |
4-[(3-fluorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNOS2/c15-11-3-1-2-10(8-11)9-16-5-7-19-14-12(13(16)17)4-6-18-14/h1-4,6,8H,5,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFPCNFXUICCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=CS2)C(=O)N1CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327206 | |
| Record name | 4-[(3-fluorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665803 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478080-77-2 | |
| Record name | 4-[(3-fluorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one typically involves the condensation of 3-fluorobenzylamine with a suitable thieno[3,2-f][1,4]thiazepine precursor. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile or ethanol. Catalysts like MCM-41(H) zeolite can be used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazepine derivatives.
Substitution: Formation of substituted thiazepine derivatives with various functional groups.
Scientific Research Applications
Antifungal Properties
Recent studies suggest that compounds with similar thiazepine structures demonstrate notable antifungal activity. For instance, derivatives have shown effectiveness against various fungal strains such as Sclerotinia sclerotiorum and Alternaria solani. The minimum inhibitory concentration (MIC) values of these derivatives are comparable to established antifungal agents like carbendazim. While specific data on the antifungal activity of 4-(3-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is limited, its structural analogs indicate potential efficacy in this area.
Pharmacological Applications
This compound may interact with various molecular targets, including enzymes and receptors. The thieno[3,2-f][1,4]thiazepine core can bind to active sites, potentially inhibiting or modulating their activity. Such interactions can influence multiple biological pathways, leading to various pharmacological effects. The compound's ability to undergo oxidation and reduction reactions further suggests that it can be modified to enhance its biological activity.
Synthesis and Industrial Applications
The synthesis of this compound typically involves the condensation of 2-aminothiophenol with an appropriate α,β-unsaturated carbonyl compound. A common method includes using sodium hydride in polar aprotic solvents like dimethylformamide (DMF) under reflux conditions to facilitate cyclization. In industrial settings, continuous flow reactors may be employed to maintain consistent reaction conditions and improve yield.
Case Study 1: Antifungal Activity Assessment
In a comparative study of thiazepine derivatives against fungal pathogens, researchers evaluated the antifungal efficacy of several compounds with similar structures. The results indicated that certain derivatives exhibited significant activity against Sclerotinia sclerotiorum, with MIC values demonstrating their potential as antifungal agents. The study highlighted the importance of structural modifications in enhancing antifungal properties.
Case Study 2: Mechanism of Action Exploration
Another research effort focused on elucidating the mechanism of action of thiazepine compounds. This study utilized molecular docking simulations to predict binding affinities to specific enzymes involved in fungal cell wall synthesis. The findings suggested that modifications at the benzyl position could enhance binding efficiency and specificity towards target enzymes .
Mechanism of Action
The mechanism of action of 4-(3-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-f][1,4]thiazepinone Derivatives with Varied Benzyl Substituents
The 3-fluorobenzyl substituent distinguishes the target compound from analogs with methyl or other alkyl/aryl groups. Key examples include:
Structural Insights :
- Fluorine vs.
- Positional Isomerism : The 3-fluorine substituent minimizes steric bulk compared to 4-methylbenzyl derivatives, allowing better penetration into hydrophobic binding pockets .
Benzo-Fused Thiazepinones
Replacing the thiophene ring with benzene alters conjugation and electronic properties:
Comparison :
- Bioactivity: Benzo-thiazepinones are often associated with anticonvulsant or anxiolytic activity, whereas thieno-thiazepinones may exhibit improved CNS penetration due to smaller size and fluorine substitution .
Pyrido- and Coumarin-Fused Thiazepinones
Heterocyclic expansions or substitutions significantly modify pharmacological profiles:
Key Differences :
- Functional Groups : Coumarin hybrids (e.g., compound 4g in ) introduce fluorescence, enabling imaging applications, but their larger size may limit bioavailability .
Thiazepinones with Electron-Withdrawing Side Chains
Substituents like trifluoromethoxy or nitro groups modulate reactivity and stability:
Comparison :
Analytical Data :
- NMR/MS: Fluorine atoms produce distinct ¹⁹F NMR shifts (~-110 ppm for aromatic F), differentiating it from non-fluorinated analogs .
Biological Activity
4-(3-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one (CAS Number: 478080-77-2) is a novel compound belonging to the thiazepine class of heterocyclic compounds. Its unique structure incorporates a thieno[3,2-f][1,4]thiazepine core, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on various research findings and case studies.
- Molecular Formula : C14H12FNOS2
- Molecular Weight : 293.38 g/mol
- Boiling Point : 467.0 ± 45.0 °C (predicted)
- Density : 1.377 ± 0.06 g/cm³ (predicted)
- pKa : -1.55 ± 0.20 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thieno[3,2-f][1,4]thiazepine core allows for binding to active sites on enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to alterations in biological pathways relevant to disease processes.
Antimicrobial Activity
Research indicates that compounds within the thiazepine class exhibit antimicrobial properties. A study exploring derivatives of thiazepines found that they possess significant antibacterial activity against various strains of bacteria, including resistant strains .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death . The structural modifications in the thiazepine framework may enhance its efficacy against certain types of tumors.
Neuropharmacological Effects
Given the structural similarities to known neuroleptics, the compound's effects on the central nervous system (CNS) have been studied. It has shown promise in modulating neurotransmitter systems, which could be beneficial for treating psychiatric disorders .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various thiazepine derivatives for their antimicrobial activities. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria .
| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |
|---|---|---|
| This compound | MIC = 8 µg/mL | MIC = 16 µg/mL |
Study 2: Anticancer Mechanisms
In a study focusing on anticancer properties published in Cancer Research, the compound was tested on breast cancer cell lines. It was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways .
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 10 | 70 |
| MDA-MB-231 | 15 | 65 |
Q & A
Q. What are the common synthetic routes for 4-(3-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one?
Methodological Answer: Synthesis typically involves two key steps: (1) nucleophilic substitution to introduce the 3-fluorobenzyl group and (2) cyclization to form the thiazepinone core. For example:
- Step 1: React a thiol-containing precursor (e.g., 1,2,4-triazole-3-thiol) with 3-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ or NaOH) to form the thioether intermediate .
- Step 2: Cyclize the intermediate via intramolecular condensation, often using microwave-assisted techniques to enhance reaction efficiency and yield (reducing reaction times by 50–70% compared to conventional heating) .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating the final product .
Q. How is the crystal structure of this compound characterized?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving its 3D structure. Key considerations include:
- Crystallization: Use slow evaporation of a dichloromethane/methanol (1:1) solution to obtain suitable crystals .
- Structural Features: The thiazepinone ring adopts a half-chair conformation, with the 3-fluorobenzyl substituent forming a dihedral angle of ~12–15° relative to the aromatic core. Hydrogen bonding (N–H···O and C–H···O interactions) stabilizes the crystal lattice, forming chains along specific crystallographic axes .
- Validation: Compare experimental bond lengths/angles with density functional theory (DFT) calculations to confirm accuracy .
Q. What spectroscopic techniques are used to validate its purity and structure?
Methodological Answer:
- NMR: ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm) and confirm substituent positions. ¹⁹F NMR (δ -110 to -115 ppm) verifies the fluorobenzyl group .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ at m/z 334.08) .
- FT-IR: Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1280 cm⁻¹ (C–F stretch) are diagnostic .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from variations in assay conditions or structural analogs. To address this:
- Orthogonal Assays: Compare results from in vitro antimicrobial assays (e.g., broth microdilution) with in silico molecular docking against target enzymes (e.g., bacterial dihydrofolate reductase) .
- Structural Analog Analysis: Test derivatives with modified substituents (e.g., replacing 3-fluorobenzyl with 3,4-dimethoxyphenyl) to isolate pharmacophore contributions .
- Standardize Conditions: Control solvent (DMSO concentration ≤1%), pH (7.4 for physiological mimicry), and cell line viability (e.g., HEK293 vs. HeLa) .
Q. What methodologies assess its interaction with neurotransmitter receptors (e.g., GABAₐ)?
Methodological Answer:
- Radioligand Binding Assays: Use ³H-labeled muscimol or flumazenil to measure displacement in rat cortical membrane preparations. Calculate IC₅₀ values and compare to benzodiazepine controls (e.g., diazepam) .
- Electrophysiology: Patch-clamp recordings in Xenopus oocytes expressing human GABAₐ receptors (α₁β₂γ₂ subtype) quantify potentiation of GABA-induced currents .
- Computational Modeling: Molecular dynamics simulations (e.g., GROMACS) predict binding modes at the benzodiazepine site, focusing on key residues like α₁-H101 and γ₂-F77 .
Q. How can researchers optimize its pharmacokinetic properties for CNS targeting?
Methodological Answer:
- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl or amine) to reduce logP (target: 2–3) while maintaining blood-brain barrier permeability. Use parallel synthesis to generate a library of analogs .
- Metabolic Stability: Incubate with liver microsomes (human or rat) to identify metabolic hotspots (e.g., thiazepinone ring oxidation). Stabilize via fluorination or methyl group addition .
- In Vivo PK Studies: Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents. Measure plasma half-life (t₁/₂), Cₘₐₓ, and brain-to-plasma ratio via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
